molecular formula C6H12ClF2N B1444681 2,2-Difluorocyclohexanamine hydrochloride CAS No. 921602-83-7

2,2-Difluorocyclohexanamine hydrochloride

Cat. No. B1444681
Key on ui cas rn: 921602-83-7
M. Wt: 171.61 g/mol
InChI Key: INIHWKPDAPMHQD-UHFFFAOYSA-N
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Patent
US08642576B2

Procedure details

A solution of benzyl 2,2-difluorocyclohexylcarbamate (38 mg, 0.14 mmol) in 6 N HCl (2 mL) was heated at 100° C. for 2 h. The cooled reaction mixture was extracted with ether (3×1 mL) and the combined organic layers were concentrated to give 2,2-difluorocyclohexanamine hydrochloride as a light brown solid (23 mg, 96% crude).
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:19])[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[NH:8]C(=O)OCC1C=CC=CC=1.[ClH:20]>>[ClH:20].[F:1][C:2]1([F:19])[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[NH2:8] |f:2.3|

Inputs

Step One
Name
Quantity
38 mg
Type
reactant
Smiles
FC1(C(CCCC1)NC(OCC1=CC=CC=C1)=O)F
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (3×1 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1(C(CCCC1)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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